molecular formula C10H13Cl2O3PS B1670456 Dichlofenthion CAS No. 97-17-6

Dichlofenthion

Cat. No.: B1670456
CAS No.: 97-17-6
M. Wt: 315.15 g/mol
InChI Key: WGOWCPGHOCIHBW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Dichlofenthion, a fat-soluble organophosphorus compound , primarily targets the enzyme acetylcholinesterase (AChE) . AChE plays a critical role in nerve signal transmission by breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft .

Mode of Action

This compound inhibits AChE by forming a covalent bond with the enzyme, which irreversibly deactivates AChE . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of ACh in the synaptic cleft. The excess ACh continues to stimulate the post-synaptic neuron, causing overstimulation and disruption of nerve signal transmission .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway, specifically the hydrolysis of acetylcholine by acetylcholinesterase . The inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, disrupting normal nerve signal transmission. This disruption can affect various physiological processes controlled by the nervous system.

Pharmacokinetics

This compound is a lipophilic compound, which means it is soluble in fat and tends to accumulate in fatty tissues . Its bioavailability is influenced by its lipophilicity, as well as its stability under normal conditions . This compound can be hydrolyzed in the presence of strong acids or bases and is susceptible to oxidative degradation, which can lead to the formation of more toxic metabolites .

Result of Action

The molecular effect of this compound’s action is the irreversible inhibition of AChE, leading to an accumulation of ACh in the synaptic cleft . On a cellular level, this results in the overstimulation of neurons and disruption of nerve signal transmission . This disruption can lead to a variety of symptoms, depending on the extent of exposure and the specific physiological processes affected.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its persistence in the environment can pose risks to wildlife and contaminate water sources . Furthermore, the biotransformation pathways of this compound can vary based on species, individual genetic makeup, and environmental factors due to the presence and absence of different enzymes .

Biochemical Analysis

Biochemical Properties

Dichlofenthion plays a significant role in biochemical reactions by inhibiting the enzyme acetylcholinesterase (AChE). This enzyme is crucial for nerve signal transmission as it breaks down the neurotransmitter acetylcholine in synaptic clefts . By inhibiting AChE, this compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission and eventual paralysis of the pest . The interaction between this compound and AChE involves the binding of the phosphorothioate group to the active site of the enzyme, preventing it from performing its normal function .

Cellular Effects

This compound affects various types of cells and cellular processes. In nerve cells, it disrupts normal signal transmission by inhibiting acetylcholinesterase, leading to an accumulation of acetylcholine . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism. In non-target organisms, such as mammals, this compound can cause neurotoxic effects, including muscle twitching, respiratory distress, and convulsions . The compound’s impact on cell function is primarily due to its interference with the normal breakdown of acetylcholine, which is essential for proper nerve function .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of acetylcholinesterase, forming a stable complex that inhibits the enzyme’s activity . This binding prevents the hydrolysis of acetylcholine, leading to its accumulation in the synaptic cleft and continuous stimulation of the postsynaptic neuron . The inhibition of acetylcholinesterase by this compound is irreversible, meaning that the enzyme cannot regain its function once inhibited . This mechanism of action is similar to other organophosphate insecticides, which also target acetylcholinesterase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is stable under normal conditions but can be hydrolyzed in the presence of strong acids or bases . It is also susceptible to oxidative degradation, which can lead to the formation of more toxic metabolites . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent neurotoxic effects, including delayed onset symptoms such as muscle weakness and respiratory distress . The stability and degradation of this compound are important factors in determining its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can cause mild neurotoxic effects, such as muscle twitching and mild respiratory distress . At higher doses, the compound can cause severe neurotoxic effects, including convulsions, respiratory failure, and death . The threshold for toxic effects varies depending on the species and the route of exposure .

Metabolic Pathways

This compound is metabolized in the body through a series of biotransformation reactions. These reactions involve the formation of more polar conjugates, which are easier to excrete . The primary metabolic pathways for this compound include Phase I reactions, such as hydrolysis and oxidation, and Phase II reactions, such as conjugation with glucuronic acid or sulfate . These metabolic pathways help to detoxify this compound and facilitate its elimination from the body . Some metabolites of this compound can be more toxic than the parent compound, leading to potential health risks .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is highly lipophilic, allowing it to easily cross cell membranes and accumulate in fatty tissues . The compound can also bind to transport proteins, which facilitate its movement within the body . In addition, this compound can be distributed to different organs, including the liver, kidneys, and brain, where it can exert its toxic effects . The transport and distribution of this compound are important factors in determining its overall toxicity and potential health risks .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and cell membranes . The compound can also accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it can interfere with normal cellular functions . The localization of this compound within cells is influenced by its lipophilicity and the presence of specific targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is important for determining its mechanisms of action and potential toxic effects .

Preparation Methods

Chemical Reactions Analysis

Dichlofenthion undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis and oxidizing agents for oxidative degradation. Major products formed from these reactions include more polar conjugates and toxic metabolites .

Properties

IUPAC Name

(2,4-dichlorophenoxy)-diethoxy-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/C10H13Cl2O3PS/c1-3-13-16(17,14-4-2)15-10-6-5-8(11)7-9(10)12/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOWCPGHOCIHBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2O3PS
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DSSTOX Substance ID

DTXSID8040274
Record name Dichlofenthion
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Molecular Weight

315.15 g/mol
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Physical Description

Colorless liquid; [Hawley]
Record name Dichlofenthion
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Boiling Point

164-169 °C @ 0.1 MM HG
Record name DICHLOFENTHION
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Solubility

MISCIBLE WITH MOST ORGANIC SOLVENTS; SLIGHTLY SOLUBLE IN WATER., SOL IN ETHANOL, ETHER, BENZENE, SOLUBILITY IN WATER: 0.245 MG/L @ 25 °C; MISCIBLE WITH KEROSENE
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Density

1.300 @ 20 °C
Record name DICHLOFENTHION
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Vapor Pressure

0.00056 [mmHg], 5.6X10-4 mm Hg at 20 °C
Record name Dichlofenthion
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Mechanism of Action

The cardiovascular actions of anticholinesterase agents are complex, since they reflect both ganglionic and postganglionic effects of accumulated ACh on the heart and blood vessels. The predominant effect on the heart from the peripheral action of accumulated ACh is bradycardia, resulting in a fall in cardiac output. Higher doses usually cause a fall in blood pressure, often as a consequence of effects of anticholinesterase agents on the medullary vasomotor centers of the CNS. /Anticholinesterase agents/, Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase. ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/, The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/, ... The serum cholinesterase activity of 14 men and 16 women at seven approximately equal intervals throughout one 24 hr day was measured. The lowest average value, ... was 92% of the mean of all values at other sampling times. The next lowest value was 98.7% of the same mean. /It was/ concluded that the small variation observed did not take the form of a regular curve but was entirely individual without correspondence to hour. /Organic phosphorus pesticides/, For more Mechanism of Action (Complete) data for DICHLOFENTHION (6 total), please visit the HSDB record page.
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Color/Form

COLORLESS LIQUID

CAS No.

97-17-6
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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